

# Physical and chemical properties of 4'-Fluoro-2'-hydroxyacetophenone

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## Compound of Interest

Compound Name: 4'-Fluoro-2'-hydroxyacetophenone

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## An In-depth Technical Guide to 4'-Fluoro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4'-Fluoro-2'-hydroxyacetophenone**, a key intermediate in organic synthesis and medicinal chemistry. This document details its characteristics, synthesis, and spectral properties, offering valuable information for its application in research and development.

## Core Physical and Chemical Properties

**4'-Fluoro-2'-hydroxyacetophenone** is a white to grayish-white solid at room temperature.<sup>[1]</sup> It is characterized as a low-melting solid that may appear as a semi-solid or semi-liquid at elevated temperatures.<sup>[1]</sup>

## Table 1: Physical Properties of 4'-Fluoro-2'-hydroxyacetophenone

Property	Value	Source(s)
Appearance	White to pale cream crystals, powder, or fused/lumpy solid	[2]
Melting Point	31-35 °C	
Boiling Point	65 °C at 2 mmHg	[3]
Flash Point	99 °C (closed cup)	[3]
Solubility	No quantitative data available. Insoluble in water.	[4]

**Table 2: Chemical Identifiers and Molecular Properties**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>2</sub>	[3][5]
Molecular Weight	154.14 g/mol	[3][5]
CAS Number	1481-27-2	[3][5]
IUPAC Name	1-(4-fluoro-2-hydroxyphenyl)ethanone	[5]
InChI Key	HLTBTUXAMVOKIH-UHFFFAOYSA-N	
SMILES	CC(=O)c1ccc(F)cc1O	

## Synthesis of 4'-Fluoro-2'-hydroxyacetophenone

The primary method for synthesizing **4'-Fluoro-2'-hydroxyacetophenone** is through the Fries rearrangement of 4-fluorophenyl acetate. This reaction involves the Lewis acid-catalyzed migration of the acyl group from the phenolic ester to the aromatic ring, yielding the corresponding hydroxyaryl ketone.

## Experimental Protocol: Fries Rearrangement of 4-Fluorophenyl Acetate

This protocol is adapted from a general procedure for the Fries rearrangement.

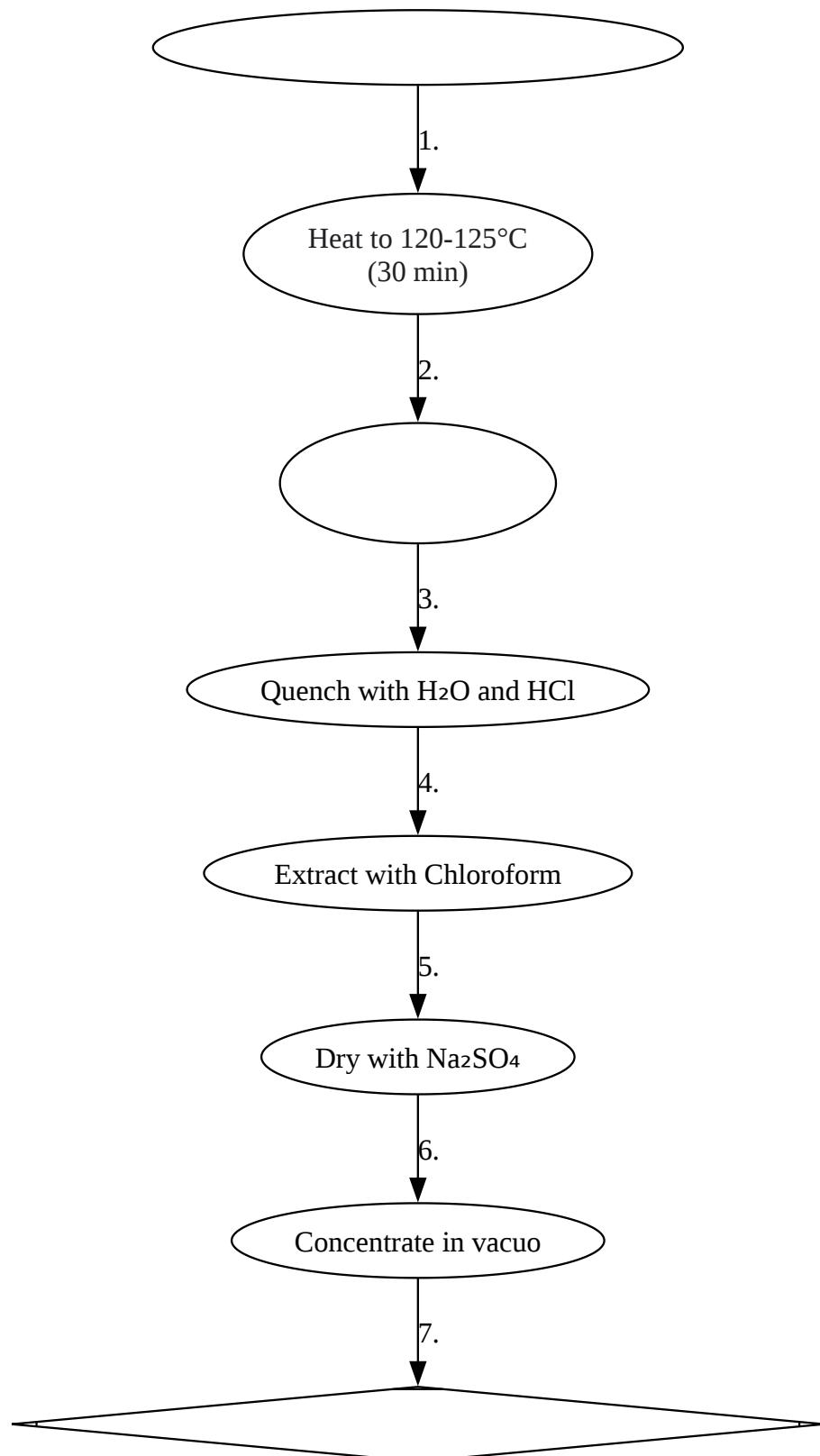
#### Materials:

- 4-Fluorophenyl acetate
- Aluminum chloride ( $\text{AlCl}_3$ )
- 6 N Hydrochloric acid (HCl)
- Chloroform ( $\text{CHCl}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask (1 L)
- Air condenser
- Calcium chloride drying tube
- Heating mantle with stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a 1 L round-bottom flask equipped with an air condenser and a calcium chloride drying tube, add 4-fluorophenyl acetate and aluminum chloride (89 g, 670 mmol).
- Slowly heat the reaction mixture to 120-125 °C and maintain this temperature with stirring for 30 minutes.
- Increase the temperature to 165 °C. The generation of HCl gas should be observed. Stir the mixture at this temperature for an additional 30 minutes.
- After the reaction is complete, cool the mixture to room temperature.

- Carefully add 500 mL of water and 150 mL of 6 N hydrochloric acid to the reaction flask to quench the reaction and dissolve the aluminum salts.
- Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 200 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by recrystallization or column chromatography to yield a white solid. A reported yield for a similar process is 84%.[\[1\]](#)

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## Spectral Analysis

The structural confirmation of **4'-Fluoro-2'-hydroxyacetophenone** is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum helps in identifying the different carbon environments.

Experimental Protocol for NMR Spectroscopy: A general procedure for obtaining NMR spectra is as follows:

- Dissolve a small amount of the purified **4'-Fluoro-2'-hydroxyacetophenone** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Transfer the solution to an NMR tube.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a spectrometer, such as a Bruker 400 MHz instrument.[6]
- Tetramethylsilane (TMS) can be used as an internal standard.

### Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Experimental Protocol for FT-IR Spectroscopy:

- For a solid sample, an Attenuated Total Reflectance (ATR) FT-IR spectrum can be obtained.
- Place a small amount of the sample directly on the ATR crystal.
- Record the spectrum using an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR.[5]

- Alternatively, for a melt (liquid) sample, the spectrum can be recorded directly.[5]

## Chemical Reactivity and Applications

**4'-Fluoro-2'-hydroxyacetophenone** serves as a versatile intermediate in organic synthesis.

The ketone and hydroxyl functional groups are sites for various chemical transformations.

- Condensation Reactions: The ketone carbonyl group can undergo condensation reactions with reagents like hydroxylamine to form the corresponding oxime.[1]
- Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride.[1]

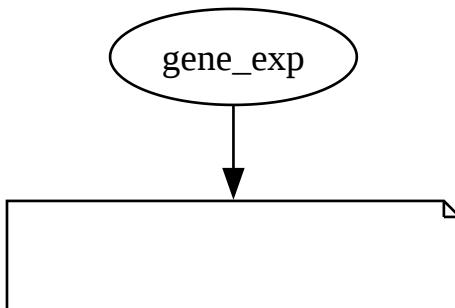
Its primary application lies in the synthesis of more complex molecules, including hormones and other bioactive compounds for medicinal chemistry research.[1]

## Biological Activity

### Antibacterial Properties

**4'-Fluoro-2'-hydroxyacetophenone** has been reported to exhibit antibacterial activity.[7] The proposed mechanism involves interference with microbial metabolism and the inhibition of protein, DNA, RNA, and cell wall synthesis.[7]

The specific signaling pathways affected by **4'-Fluoro-2'-hydroxyacetophenone** are not well elucidated in the current scientific literature. However, phenolic compounds, in general, are known to interfere with bacterial communication systems, such as quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.



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The diagram above illustrates a generalized mechanism by which phenolic compounds may exert their antibacterial effects through the inhibition of quorum sensing. They can potentially interfere with the synthesis of signaling molecules (autoinducers) or block their binding to receptors, thereby disrupting the signaling cascade that leads to the expression of virulence factors and biofilm formation.

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